molecular formula C10H24ClNO B1492270 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride CAS No. 2098032-17-6

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride

Cat. No. B1492270
M. Wt: 209.76 g/mol
InChI Key: QUHTWSNJGBZWIN-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyl esters . Tert-butyl esters are widely used in synthetic organic chemistry . They are typically used as protecting groups for carboxylic acids in organic synthesis .


Synthesis Analysis

Tert-butyl esters can be synthesized using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Scientific Research Applications

Copper(II) and Cobalt(II) Complexes Study

Research involving derivatives related to 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride includes the study of Copper(II) and Cobalt(II) complexes. These complexes demonstrate unique electron spin resonance (ESR) spectra, hyperfine structures, and magnetic susceptibility characteristics. The study provides insights into the molecular interactions, geometry, and electronic structures of these complexes, offering a deeper understanding of their chemical behavior and potential applications in various scientific fields (Valko et al., 1995).

Versatile Intermediates for Asymmetric Synthesis

Another application of related chemistry is found in the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and are pivotal for synthesizing a wide range of highly enantioenriched amines. This methodology highlights the potential of tert-butyl related compounds in facilitating asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals and chemicals (Ellman et al., 2002).

Tert-butoxycarbonylation Reagent

The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been demonstrated as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base. This application shows the utility of tert-butyl derivatives in protecting group chemistry, a fundamental aspect of synthetic organic chemistry, allowing for the selective modification and synthesis of complex molecules (Ouchi et al., 2002).

Taurine Derivatives Synthesis

Research into the 'safety-catch' principle for the protection of sulfonic acids led to the development of a method involving compounds structurally related to 4-(Tert-butoxy)-2,2-dimethylbutan-1-amine. This method is significant for synthesizing protected derivatives of taurine, showcasing the importance of tert-butyl derivatives in the protection and deprotection strategies within organic synthesis, particularly for compounds with sensitive functional groups (Seeberger et al., 2007).

properties

IUPAC Name

2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO.ClH/c1-9(2,3)12-7-6-10(4,5)8-11;/h6-8,11H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHTWSNJGBZWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 2
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 3
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 4
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 5
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride
Reactant of Route 6
4-(Tert-butoxy)-2,2-dimethylbutan-1-amine hydrochloride

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